UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc
Brand Name: Vulcanchem
CAS No.:
VCID: VC16533174
InChI: InChI=1S/C27H45N3O19P2/c1-3-4-5-6-7-8-15(33)11-19(35)47-24-20(28-14(2)32)26(46-16(12-31)22(24)37)48-51(42,43)49-50(40,41)44-13-17-21(36)23(38)25(45-17)30-10-9-18(34)29-27(30)39/h9-10,15-17,20-26,31,33,36-38H,3-8,11-13H2,1-2H3,(H,28,32)(H,40,41)(H,42,43)(H,29,34,39)
SMILES:
Molecular Formula: C27H45N3O19P2
Molecular Weight: 777.6 g/mol

UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc

CAS No.:

Cat. No.: VC16533174

Molecular Formula: C27H45N3O19P2

Molecular Weight: 777.6 g/mol

* For research use only. Not for human or veterinary use.

UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc -

Specification

Molecular Formula C27H45N3O19P2
Molecular Weight 777.6 g/mol
IUPAC Name [3-acetamido-2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] 3-hydroxydecanoate
Standard InChI InChI=1S/C27H45N3O19P2/c1-3-4-5-6-7-8-15(33)11-19(35)47-24-20(28-14(2)32)26(46-16(12-31)22(24)37)48-51(42,43)49-50(40,41)44-13-17-21(36)23(38)25(45-17)30-10-9-18(34)29-27(30)39/h9-10,15-17,20-26,31,33,36-38H,3-8,11-13H2,1-2H3,(H,28,32)(H,40,41)(H,42,43)(H,29,34,39)
Standard InChI Key MQPZMQHQQMJGDE-UHFFFAOYSA-N
Canonical SMILES CCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O

Introduction

Chemical Structure and Biophysical Properties

Molecular Architecture

The compound consists of a uridine diphosphate (UDP) moiety linked to GlcNAc via a pyrophosphate bridge. The 3-OH group of GlcNAc is acylated with an R-3-hydroxydecanoyl chain (Fig. 1). Crystallographic studies of E. coli LpxA bound to UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc reveal that the acyl chain occupies a hydrophobic cavity, with the 3-hydroxyl group forming hydrogen bonds to conserved residues (His125 and Asn137) .

Table 1: Structural Parameters from Crystallography

ParameterValue (Å)Source
Resolution1.74–1.85
Acyl Chain Binding Pocket14-carbon optimized
UDP Binding Modes2 distinct conformations

Thermodynamic and Kinetic Properties

LpxA catalyzes the reversible transfer of the R-3-hydroxyacyl chain from acyl carrier protein (ACP) to UDP-GlcNAc. The equilibrium constant (K<sub>eq</sub>) for this reaction is approximately 0.01, favoring the reactants under physiological conditions . This thermodynamic challenge underscores the necessity of downstream enzymes like LpxC to drive lipid A synthesis forward .

Biosynthesis and Enzymatic Regulation

Role of LpxA in Lipid A Pathway

LpxA initiates lipid A biosynthesis by transferring an R-3-hydroxyacyl chain to UDP-GlcNAc. Structural analyses demonstrate that E. coli LpxA exhibits strict specificity for 14-carbon R-3-hydroxymyristate, while homologs in other species (e.g., P. aeruginosa) accommodate shorter chains like R-3-hydroxydecanoate . This specificity is governed by the volume and hydrophobicity of the enzyme’s acyl-binding pocket .

Catalytic Mechanism

The reaction proceeds via a sequential ordered mechanism:

  • Acyl-ACP Binding: R-3-hydroxyacyl-ACP docks into LpxA’s hydrophobic groove.

  • UDP-GlcNAc Binding: The sugar nucleotide binds adjacent to the acyl chain.

  • Nucleophilic Attack: The 3-OH group of GlcNAc attacks the thioester carbonyl of acyl-ACP, forming an oxyester bond .

Mutagenesis studies identify His125 and Asn137 as critical for stabilizing the transition state, while Trp96 and Phe190 enforce acyl chain selectivity .

Chemical Synthesis and Methodological Advances

Challenges in Synthetic Preparation

The compound’s structural complexity—particularly the labile pyrophosphate linkage and acid/base-sensitive acyl group—has hindered traditional synthesis. Early attempts suffered from low yields (≤20%) and side reactions like acyl migration .

Modern Synthetic Strategies

A 2024 protocol by Zhang et al. achieved a reliable synthesis of UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc via the following steps :

Table 2: Key Steps in Chemical Synthesis

StepReactionReagents/ConditionsYield
1Selective C1-OH deprotectionHydrazine acetate90%
2Levulinoyl group introductionLevulinic anhydride, DMAP85%
3Pyrophosphate bond formationCDI, tetrazole, 4 days92%
4Global deprotectionHydrazine acetate, HF75%

This approach employs judicious protecting groups (levulinoyl, TBS) and a nucleophilic 5′-phosphate uridine to enhance efficiency and purity . The final product was validated via <sup>1</sup>H NMR and ion-exchange chromatography .

Applications in Antimicrobial Research

Enzyme Inhibition Assays

UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc serves as a substrate for LpxC, the zinc-dependent deacetylase that catalyzes the committed step of lipid A biosynthesis . Inhibitors like CHIR-090 and L-161,240 compete with this compound for binding to LpxC, providing a platform for high-throughput drug screening .

Structural Insights for Antibiotic Design

Crystal structures of LpxA bound to UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc have identified two UDP binding modes:

  • Mode 1: UDP adopts a compact conformation, favoring acyl transfer.

  • Mode 2: UDP shifts to an extended conformation, potentially regulating enzyme activity .

These findings inform the design of peptidomimetics and small molecules that disrupt LpxA’s catalytic cycle .

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